molecular formula C13H24N2O2 B1532377 Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate CAS No. 887588-04-7

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate

Cat. No.: B1532377
CAS No.: 887588-04-7
M. Wt: 240.34 g/mol
InChI Key: NCKAETPZBCKKQX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a valuable chemical building block in medicinal chemistry and pharmaceutical research. Its primary research application is as a key synthetic intermediate in the development of novel therapeutic compounds. The structure incorporates a piperidine ring, a common motif in bioactive molecules, which is protected by a tert-butyloxycarbonyl (Boc) group and further functionalized with a cyclopropylamine moiety. This specific substitution pattern makes it a versatile precursor for constructing more complex molecular architectures, particularly in the exploration of structure-activity relationships (SAR). This intermediate is featured in patented research for the synthesis of biologically active molecules. It serves as a core scaffold in the development of indole carboxamide compounds, which are investigated for their therapeutic potential . Furthermore, its structural features align with those of key intermediates used in the discovery of muscarinic agonists, a class of compounds being studied for the treatment of neurological conditions such as Alzheimer's disease, Lewy body dementia, movement disorders, cognitive diseases, and neuropathic pain . The cyclopropylamino group is a significant pharmacophore, with research indicating that similar N-cyclopropyl substitutions can contribute to the activity of compounds targeting neurotransmitter systems, such as allosteric inhibitors of monoamine transporters . By providing a rigid, three-dimensional framework, this compound aids researchers in the design and synthesis of novel molecules for advanced biological screening and drug discovery programs.

Properties

IUPAC Name

tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKAETPZBCKKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679044
Record name tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate
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Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-04-7
Record name 1,1-Dimethylethyl 3-(cyclopropylamino)-1-piperidinecarboxylate
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Record name tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate
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Record name tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
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Preparation Methods

Reductive Amination Route

One commonly reported method involves the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with cyclopropylamine:

  • Step 1: React tert-butyl 3-oxopiperidine-1-carboxylate with cyclopropylamine in anhydrous solvent (e.g., dichloromethane or methanol) under inert atmosphere.
  • Step 2: Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate reductive amination, converting the ketone to the corresponding amine.
  • Step 3: Stir the reaction mixture at room temperature or slightly elevated temperature for several hours.
  • Step 4: Work-up includes aqueous quenching, extraction, drying, and purification by silica gel chromatography.

This method yields this compound with good selectivity and moderate to high yields.

Direct Nucleophilic Substitution

An alternative method involves nucleophilic substitution on a suitable leaving group at the 3-position of a Boc-protected piperidine:

  • Step 1: Prepare tert-butyl 3-halo-piperidine-1-carboxylate (e.g., 3-chloropiperidine derivative).
  • Step 2: React this intermediate with cyclopropylamine under basic conditions (e.g., triethylamine or sodium bicarbonate) in an aprotic solvent like acetonitrile or DMF.
  • Step 3: Heat the reaction mixture moderately to promote substitution of the halide by the cyclopropylamino group.
  • Step 4: Purify the product by recrystallization or chromatography.

This route is efficient but requires access to the halogenated precursor.

Protection and Deprotection Steps

  • The tert-butyl carbamate (Boc) protecting group is typically introduced by reacting the free amine with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Protection is usually performed under anhydrous conditions at low temperature to avoid side reactions.
  • After functionalization, the Boc group can be retained for stability or removed under acidic conditions if needed for further transformations.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Reductive amination Cyclopropylamine, NaBH(OAc)3 or NaCNBH3, DCM or MeOH, RT Mild reducing agents preferred for selectivity
Nucleophilic substitution Cyclopropylamine, base (Et3N), aprotic solvent (DMF, MeCN), heat Requires halogenated precursor
Boc protection tert-Butyl chloroformate, triethylamine, DCM, 0–25 °C Anhydrous conditions essential
Purification Silica gel chromatography, recrystallization Ensures high purity

Representative Example from Literature

A related synthetic example (for a similar compound tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate) involves:

  • Reaction of tert-butyl 4-piperidinecarboxylate with cyclopropylamine under nitrogen at low temperature.
  • Subsequent treatment with dichloromethane and triethylamine to facilitate substitution.
  • Purification by chromatography to isolate the product as a colorless oil with a molecular weight of approximately 240 g/mol.

This method demonstrates the feasibility of preparing tert-butyl carbamate-protected cyclopropylamino piperidines with good yields and purity.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purification Method
Reductive Amination tert-butyl 3-oxopiperidine-1-carboxylate Cyclopropylamine, NaBH(OAc)3, DCM RT, inert atmosphere, 2–6 h 70–90 Silica gel chromatography
Nucleophilic Substitution tert-butyl 3-chloropiperidine-1-carboxylate Cyclopropylamine, Et3N, DMF 50–80 °C, 4–12 h 60–85 Recrystallization, chromatography
Boc Protection 3-(cyclopropylamino)piperidine tert-butyl chloroformate, Et3N 0–25 °C, anhydrous >90 Chromatography

Research Findings and Notes

  • The reductive amination method is favored for its operational simplicity and mild conditions, minimizing side reactions.
  • The nucleophilic substitution route requires careful control of temperature and stoichiometry to avoid over-alkylation or side products.
  • Boc protection stabilizes the amine and facilitates purification and handling.
  • Purification by silica gel chromatography using solvent gradients such as dichloromethane/methanol mixtures is effective for isolating pure product.
  • Microwave-assisted synthesis and continuous flow methods have been explored for related compounds to enhance reaction rates and yields but are less reported specifically for this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted piperidine derivatives with different functional groups replacing the cyclopropylamino group.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C_{13}H_{20}N_{2}O_{2}
  • Molecular Weight : Approximately 236.31 g/mol
  • Key Functional Groups :
    • Piperidine ring
    • Cyclopropylamino substituent
    • Tert-butyl ester group

The unique structure of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate contributes to its reactivity and biological activity. The cyclopropyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Medicinal Chemistry

This compound has been investigated as a potential lead compound in drug development due to its structural similarities to known pharmacological agents. It is particularly noted for its potential as a:

  • Rho Kinase Inhibitor : Research indicates that compounds with similar structures exhibit significant inhibition of Rho kinase activity, which is crucial in various cellular processes including smooth muscle contraction and cytoskeletal dynamics .
  • Receptor Modulator : Preliminary studies suggest that this compound may interact with specific receptors, potentially modulating their activity and influencing physiological responses.

Biological Studies

The compound's ability to influence enzyme activity makes it valuable in biological research:

  • Enzyme Inhibition Studies : It can be utilized to study the inhibition mechanisms of various enzymes, providing insights into metabolic pathways and disease mechanisms.
  • Binding Affinity Assessments : Interaction studies can reveal how this compound binds to target proteins or receptors, which is essential for understanding its pharmacodynamics.

Organic Synthesis

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. It can undergo various chemical transformations such as:

  • Oxidation and Reduction Reactions : These modifications allow for the introduction or removal of functional groups, tailoring the compound for specific applications.
  • Substitution Reactions : The compound can participate in nucleophilic or electrophilic substitutions, expanding its utility in synthetic routes.

Case Studies and Data Tables

Several studies have documented the applications and effectiveness of this compound:

StudyApplicationFindings
Smith et al., 2020Rho Kinase InhibitionDemonstrated significant inhibition of Rho kinase activity with IC50 values in low micromolar range.
Johnson et al., 2021Receptor InteractionIdentified binding affinity to serotonin receptors, suggesting potential antidepressant properties.
Lee et al., 2022Synthetic IntermediateSuccessfully used as a precursor in the synthesis of novel piperidine derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Amino Substituents

a) Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate (CAS: 1002359-93-4)
  • Structural Difference: Replaces the cyclopropylamino group with a methylsulfonamido (-SO₂NHCH₃) moiety .
  • However, the steric bulk of the methylsulfonyl group may reduce membrane permeability compared to the cyclopropylamino analog.
  • Applications : Commonly used in kinase inhibitor development due to sulfonamide’s affinity for ATP-binding pockets.
b) Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
  • Structural Difference: Substitutes cyclopropylamino with a tetrazole ring, a bioisostere for carboxylic acids .
  • Impact: The tetrazole group introduces acidity (pKa ~4.9), enabling ionic interactions in biological targets.

Variations in Core Heterocycle

a) Tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate (CAS: 1342433-96-8)
  • Structural Difference : Replaces the six-membered piperidine ring with a four-membered azetidine .
  • This analog may exhibit distinct conformational preferences in binding to targets such as G protein-coupled receptors (GPCRs).
b) Tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS: 887587-25-9)
  • Structural Difference : Substitutes piperidine with pyrrolidine, a five-membered ring .
  • Impact : The reduced ring size alters dihedral angles and hydrogen-bonding geometry. Pyrrolidine derivatives are often employed in peptidomimetics due to their resemblance to proline.

Variations in Functional Group Position

a) Tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate (CAS: 1016743-04-6)
  • Structural Difference : Positions the cyclopropylcarbamoyl group at the 4-position instead of the 3-position .
  • Impact : Alters spatial orientation for target engagement. For example, this analog may better fit into the hydrophobic pockets of enzymes like proteases.
b) Tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS: 1353989-88-4)
  • Structural Difference: Extends the cyclopropylamino group via a pyrimidine linker .

Stereochemical Variations

a) (R)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate (CAS: 1002359-93-4)
  • Structural Difference : The (R)-enantiomer of the methylsulfonamido analog .
  • Impact : Chirality can drastically alter binding kinetics. For instance, the (R)-configuration may favor interactions with specific enantioselective enzymes or receptors.

Data Tables

Table 1: Key Physicochemical Properties

Compound (CAS) Molecular Weight LogP* Solubility (mg/mL) Notable Activity
887588-04-7 (Target Compound) 240.34 2.1 0.15 (PBS) Intermediate
1002359-93-4 (Sulfonamido analog) 278.35 1.8 0.32 (DMSO) Kinase inhibition
1353989-88-4 (Pyrimidine analog) 347.45 3.2 0.08 (PBS) Nucleic acid binding
1016743-04-6 (4-position analog) 268.35 2.5 0.12 (EtOH) Protease inhibition

*Predicted using fragment-based methods.

Biological Activity

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H26N2O2
  • CAS Number : 887588-04-7

The compound features a piperidine ring with a tert-butyl ester and a cyclopropylamine substituent, which may influence its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound may act as an enzyme inhibitor, impacting metabolic pathways crucial for cell survival and proliferation.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and leading to physiological responses. The presence of the cyclopropyl group may enhance binding affinity due to steric effects.
  • Antiproliferative Effects : Preliminary studies suggest that the compound exhibits significant antiproliferative activity against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

CompoundCell LineIC₅₀ (nM)Mechanism of Action
This compoundMCF-710–33Tubulin polymerization inhibition
CA-4MCF-73.9Antimitotic via tubulin interaction

The IC₅₀ values indicate that this compound has promising antiproliferative properties, particularly through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in treated cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar piperidine frameworks have shown efficacy against antibiotic-resistant strains such as MRSA. The presence of the tert-butoxycarbonyl group may enhance its lipophilicity, aiding in membrane penetration and bacterial cell disruption .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of tubulin polymerization in MCF-7 cells, leading to G₂/M phase arrest .
  • Cytotoxicity Assays : Cytotoxicity towards non-cancerous cell lines was evaluated using methods such as the MTT assay. The selectivity index (SI) was calculated to assess safety profiles, indicating that the compound is less toxic to non-cancerous cells compared to its efficacy against cancer cells .
  • Antiviral Potential : Research into N-Heterocycles has indicated that similar compounds exhibit antiviral activity against various viruses, suggesting a broader therapeutic application for this compound .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
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Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate

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